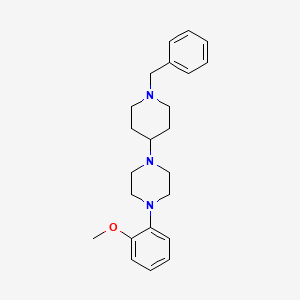
1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
Übersicht
Beschreibung
The compound "1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine" is a synthetic molecule that is structurally related to a class of compounds known as arylpiperazines. Arylpiperazines are a significant class of compounds due to their wide range of biological activities and their potential therapeutic applications in treating various central nervous system disorders. These compounds often target neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in numerous physiological and pathological processes .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves the creation of a piperazine backbone substituted with various aromatic and alkyl groups. In the context of the provided papers, similar compounds have been synthesized by introducing different functional groups such as benzotriazole , benzamide , and dihydronaphthalene to the piperazine structure. These modifications are designed to explore the structure-activity relationships (SAR) and to enhance the affinity and selectivity for specific neurotransmitter receptors. The synthesis process often requires multiple steps, including the formation of intermediates and the use of specific reagents to achieve the desired substitution patterns.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial in determining their receptor binding affinity and selectivity. The presence of methoxyphenyl groups is a common feature in these molecules, which contributes to their interaction with neurotransmitter receptors . The structural analysis often involves computational methods such as molecular docking and molecular dynamics simulations to predict the binding modes and stability of the interactions between the compound and the receptor . X-ray crystallography can also be used to determine the absolute configuration of the molecule and to understand its stereochemistry .
Chemical Reactions Analysis
Arylpiperazines can undergo various chemical reactions depending on their substituents. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity or electrophilicity of the molecule. For instance, the introduction of a benzotriazole moiety can enhance the molecule's affinity for certain receptors due to its electron-withdrawing nature . The chemical reactions involved in the synthesis and modification of arylpiperazines are typically carried out under controlled conditions to achieve the desired selectivity and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic profile and therapeutic potential. These properties can be influenced by the molecular structure and the nature of the substituents. For example, the introduction of bulky groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross the blood-brain barrier . Spectroscopic methods, such as NMR and mass spectrometry, are commonly used to characterize these compounds and confirm their purity and identity.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents
1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine and its analogs have been studied for their potential as central nervous system agents. Research has demonstrated that certain piperazine derivatives can act as potent antagonists at presynaptic and postsynaptic 5-HT1A receptors, although not selectively for 5-HT1A versus alpha 1 receptors (Mokrosz et al., 1994).
Bioactivities of Piperazine Derivatives
New Mannich bases, including 1-(2-methoxyphenyl)piperazine derivatives, have been synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some derivatives showed high potency in inhibitory experiments toward human carbonic anhydrase I and II (Gul et al., 2019).
Tocolytic Activity
Research on the compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) has shown significant inhibition of oxytocin and acetylcholine induced contractions of uterine smooth muscle in non-pregnant rats, suggesting a potential tocolytic activity (Lucky & Omonkhelin, 2009).
Dopaminergic Ligands
Research involving the synthesis of 1-(2-methoxyphenyl)piperazine derivatives aimed to use them as probes for mapping the dopamine D2 receptor. Among these compounds, some showed significant affinity for the D2 receptor in vitro competitive displacement assays (Penjišević et al., 2016).
5-HT1A/D-2 Activity
Studies on arylpiperazines containing a terminal dihydronaphthalene fragment showed mixed serotonergic and dopaminergic activity. Some compounds demonstrated high nanomolar affinity for 5-HT1A and moderate affinity for D-2 receptors (Perrone et al., 1994).
Fluorescent Ligands for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. They showed high 5-HT1A receptor affinity and promising fluorescence properties, which could be useful for visualizing these receptors in cells (Lacivita et al., 2009).
PET Radioligands for Imaging of 5-HT1AR
Carbon-11-labeled arylpiperazinylthioalkyl derivatives were developed for potential use as PET radioligands for imaging 5-HT1A receptors. These compounds were characterized by their radiochemical yields, purity, and specific activity (Gao et al., 2012).
Dual Action Antidepressants
New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized with dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their potential as antidepressant drugs (Martínez et al., 2001).
Anti-Bone Cancer Activity and Molecular Docking
A heterocyclic compound containing a 1-(2-methoxyphenyl)piperazine moiety was synthesized and evaluated for its anti-bone cancer activity. Molecular docking studies were conducted to investigate its potential antiviral activity (Lv et al., 2019).
High-Affinity 5-HT1A Serotonin Ligands
A series of 4-substituted 1-arylpiperazines, including those with a 2-methoxyphenyl component, were developed to target high affinity for 5-HT1A serotonin receptors. Some compounds in this series displayed significant affinity for these receptors (Glennon et al., 1988).
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFLVFDGUHOEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

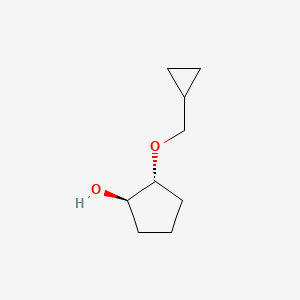
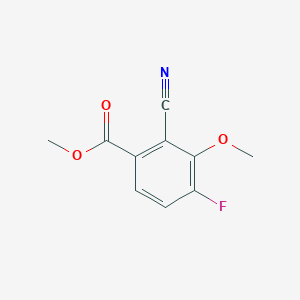
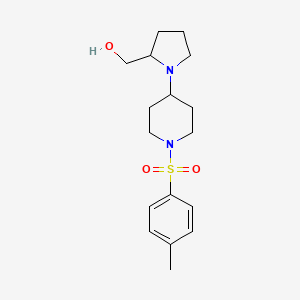
![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

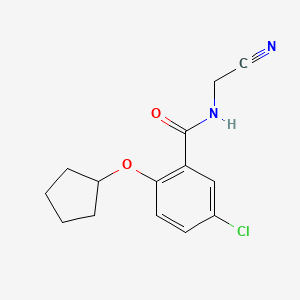
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)
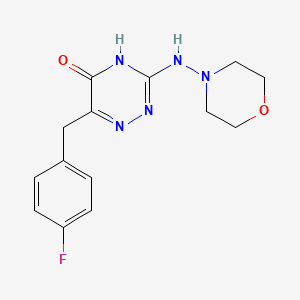

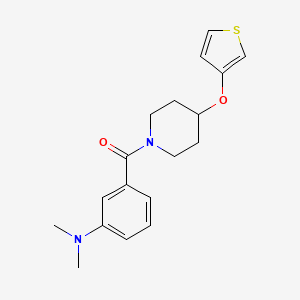
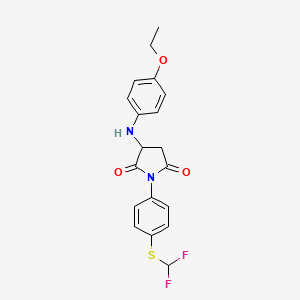
![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)
